molecular formula C10H11ClN2O3 B4587059 N-(2-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide

N-(2-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide

Cat. No.: B4587059
M. Wt: 242.66 g/mol
InChI Key: QMSACPUQTAWMPN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features a chlorophenyl group and a hydroxyethyl group attached to the ethanediamide backbone

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide typically involves the reaction of 2-chloroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-(2-chlorophenyl)-N’-(2-oxoethyl)ethanediamide.

    Reduction: Formation of N-(2-phenyl)-N’-(2-hydroxyethyl)ethanediamide.

    Substitution: Formation of various substituted ethanediamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the chlorophenyl group can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide can be compared with other ethanediamides such as N-(2-bromophenyl)-N’-(2-hydroxyethyl)ethanediamide and N-(2-chlorophenyl)-N’-(2-methoxyethyl)ethanediamide.

Uniqueness

  • The presence of the chlorophenyl group in N-(2-chlorophenyl)-N’-(2-hydroxyethyl)ethanediamide imparts unique chemical properties such as increased reactivity and potential biological activity compared to its analogs. The hydroxyethyl group also contributes to its solubility and interaction with biological targets.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-3-1-2-4-8(7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSACPUQTAWMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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